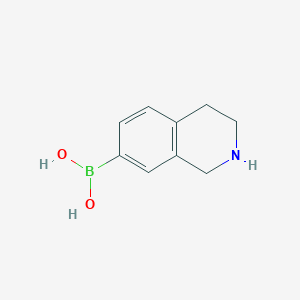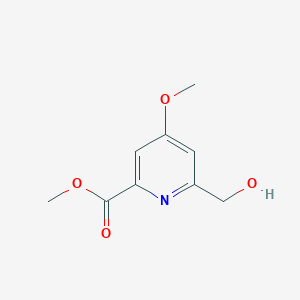
3-Methyl-2-(4-methylphenyl)morpholine
Übersicht
Beschreibung
3-Methyl-2-(4-methylphenyl)morpholine is a chemical compound with the molecular formula C12H17NO . It is a colorless liquid with a faint amine odor . It is used in various industrial applications such as in the production of pharmaceuticals, agrochemicals, and as a solvent . It is also known for its use as a catalyst in organic synthesis and as a building block for the synthesis of complex organic molecules .
Molecular Structure Analysis
The molecular structure of this compound consists of a morpholine ring with a methyl group at the 3-position and a 4-methylphenyl group at the 2-position . The molecular weight of this compound is 191.27 .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 305.6±32.0 °C and a predicted density of 0.986±0.06 g/cm3 . Its pKa value is predicted to be 8.66±0.60 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The synthesis process for derivatives of 3-Methyl-2-(4-methylphenyl)morpholine has been extensively studied. For instance, derivatives such as 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride have been synthesized using divergent synthetic methods, exhibiting high yields and confirmed structures through IR, 1H NMR, and MS technology (Tan Bin, 2011). Similarly, other derivatives have undergone structural analysis, confirming their conformation and hydrogen bonding interactions (S. Franklin et al., 2011).
Pharmacological and Toxicological Assessment
- Derivatives of this compound have been evaluated for various pharmacological effects. For example, certain derivatives have been studied for their antidepressive activity in animal models (Tao Yuan, 2012). In addition, acute toxicity studies and assessments of the in vivo effects on the central nervous system have been conducted (Petya Avramova et al., 1998).
Antitumor and Antimicrobial Activities
- Various studies have investigated the antitumor and antimicrobial potential of these compounds. For instance, certain derivatives have shown in vitro antitumor activity, indicating their potential as therapeutic agents (A. U. Isakhanyan et al., 2016). Moreover, some derivatives exhibited promising antibacterial activity, with one showing more activity than standard drugs against certain bacterial strains (S. Narsimha et al., 2014).
Antioxidant and Hypocholesterolemic Activities
- The antioxidant and hypocholesterolemic activities of morpholine derivatives have been a subject of interest. Some studies have shown that these derivatives inhibit lipid peroxidation and demonstrate hypocholesterolemic and hypolipidemic action in animal models (M. Chrysselis et al., 2000).
Fungicidal Activity
- The fungicidal activity of certain morpholine derivatives has been explored. For instance, stereoisomers of a new morpholine derivative displayed broad-spectrum fungicidal activity against various fungi and were effective against certain plant pathogens (D. Bianchi et al., 1992).
Other Applications
- Other applications include the synthesis of enantiopure derivatives for use in peptidomimetic chemistry (Filippo Sladojevich et al., 2007), and the development of derivatives for potential use as antiatherogenic factors due to their anti-inflammatory properties (J. Hale et al., 1998).
Safety and Hazards
The safety data sheet for 3-Methyl-2-(4-methylphenyl)morpholine advises against dust formation and breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, the chemical should be collected and disposed of in suitable and closed containers .
Eigenschaften
IUPAC Name |
3-methyl-2-(4-methylphenyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-3-5-11(6-4-9)12-10(2)13-7-8-14-12/h3-6,10,12-13H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNCIXFIIDVRKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCN1)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001336886 | |
| Record name | 4-Methylphenmetrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001336886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1094649-71-4 | |
| Record name | 4-Methylphenmetrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1094649714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylphenmetrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001336886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHYLPHENMETRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V88J79BT5J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



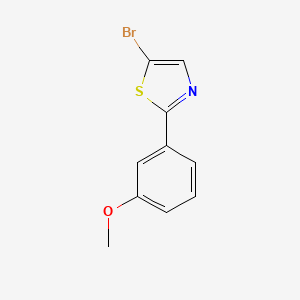


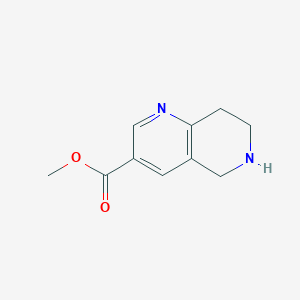
![6-ethoxy-7-methoxy-2-[2-(methylsulfanyl)phenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B3184271.png)
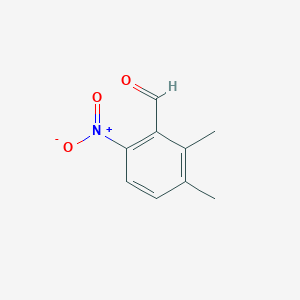
![Imidazo[1,2-a]pyridin-7-ylboronic acid](/img/structure/B3184289.png)
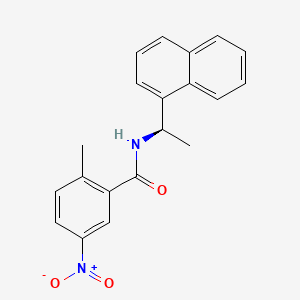
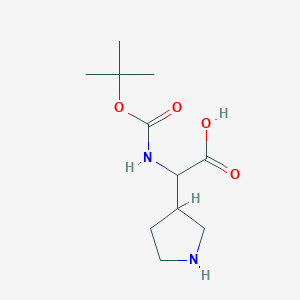
![6-Benzyl-6,7-dihydropyrrolo[3,4-b]pyridin-5-one](/img/structure/B3184306.png)

